![molecular formula C21H16FN3O2 B3005052 3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921873-92-9](/img/structure/B3005052.png)
3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a pyrido[3,2-d]pyrimidine derivative, which is a class of compounds known for various biological activities. While the specific compound is not directly mentioned in the provided papers, similar pyrimidine derivatives have been synthesized and studied for their potential applications in medicinal chemistry, such as antitumor, herbicidal, and antithrombotic activities .
Synthesis Analysis
The synthesis of pyrido[3,2-d]pyrimidine derivatives often involves cyclization reactions and can be achieved through various synthetic routes. For instance, the synthesis of related pyrimidine derivatives of ascorbic acid was achieved by condensation reactions . Another example is the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids, which were designed and synthesized as protoporphyrinogen oxidase inhibitors . These methods could potentially be adapted for the synthesis of "3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione".
Molecular Structure Analysis
The molecular structure of pyrido[3,2-d]pyrimidine derivatives is typically confirmed using spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography. For example, the exact stereostructure of certain pyrimidine derivatives was confirmed by X-ray crystal structure analysis . These techniques would be essential in confirming the structure of the compound .
Chemical Reactions Analysis
Pyrido[3,2-d]pyrimidine derivatives can undergo various chemical reactions. The reactivity of such compounds can be explored through molecular electrostatic potential (MEP) analysis, which predicts nucleophilic and electrophilic sites . This analysis would be useful in understanding the chemical behavior of "3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" and its potential reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[3,2-d]pyrimidine derivatives, such as photophysical properties, can be studied using various spectroscopic methods. For instance, the photophysical properties of certain fluorophores were studied, and positive emission solvatochromism was recorded . Additionally, DFT calculations can provide insights into the electronic structures of these compounds . These analyses would be relevant for understanding the properties of the compound .
作用機序
Target of Action
The primary target of 3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin and ATP, thereby inhibiting its kinase activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways. The most significant is the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the G1-S phase transition . This leads to cell cycle arrest at the G1 phase, preventing DNA replication and cell division .
Pharmacokinetics
Similar compounds have shown good plasma stability . They also exhibit low inhibitory activity against a panel of cytochrome P450 isoforms, suggesting a low potential for drug-drug interactions .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By arresting the cell cycle, the compound prevents the replication of DNA and the division of cells . This can lead to the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain functional groups on the phenyl and furyl rings in pyrido[2,3-d]pyrimidine derivatives has been found to promote antifungal activity . .
特性
IUPAC Name |
3-benzyl-1-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2/c22-17-10-8-16(9-11-17)13-24-18-7-4-12-23-19(18)20(26)25(21(24)27)14-15-5-2-1-3-6-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQXXIHPYLODDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3004975.png)
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3004976.png)
![N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B3004980.png)
![2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B3004981.png)
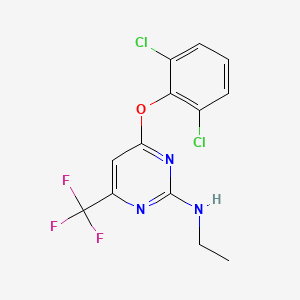
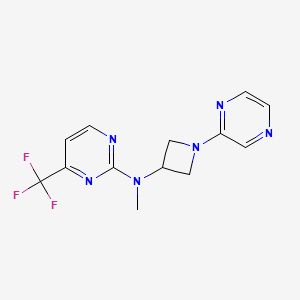

![[2,3'-Bipyridine]-5-carboxamide](/img/structure/B3004987.png)
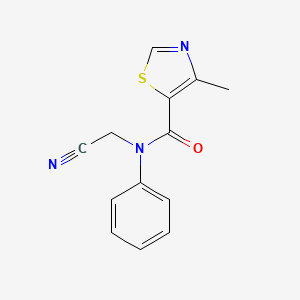
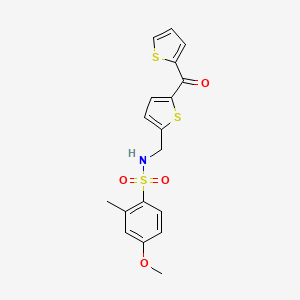
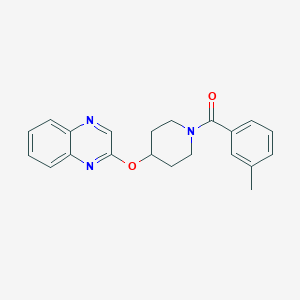
![Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3004991.png)